molecular formula C20H18FN3O3S B2551813 N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,5-dimethoxybenzamide CAS No. 450343-21-2

N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,5-dimethoxybenzamide

Katalognummer B2551813
CAS-Nummer: 450343-21-2
Molekulargewicht: 399.44
InChI-Schlüssel: LJZQQPAODUIGQX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,5-dimethoxybenzamide is a synthetic molecule that appears to be designed for pharmacological activity, potentially as an antitumor agent. While the specific compound is not directly mentioned in the provided papers, the structural motifs and synthetic strategies discussed in the papers suggest relevance to the synthesis and potential bioactivity of this compound.

Synthesis Analysis

The synthesis of related compounds involves the reaction of substituted benzaldehydes with amino-thiophenol disulfides under reducing conditions to yield benzothiazole derivatives, as seen in the synthesis of 2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole . Similarly, substituted pyrazole derivatives can be prepared from benzamide starting materials, which are then further reacted with hydrazines to afford pyrazoline derivatives . These methods could be adapted for the synthesis of the compound , utilizing appropriate starting materials and reaction conditions to incorporate the thieno[3,4-c]pyrazol moiety.

Molecular Structure Analysis

The molecular structure of the compound includes several pharmacophoric elements: a fluorophenyl group, a thienopyrazole core, and a dimethoxybenzamide moiety. These structural features are known to contribute to the bioactivity of related compounds. For instance, the presence of a fluorine atom on an aromatic ring, as seen in the fluorobenzothiazole derivative , can enhance the potency and selectivity against cancer cell lines. The pyrazole and pyrazoline rings are common in medicinal chemistry for their bioactivity, as evidenced by the synthesis of various pyrazoline derivatives .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds include the formation of benzothiazoles and pyrazolines, which are key steps in building the complex structures required for bioactivity . The reactivity of these compounds can be influenced by the substituents on the aromatic rings and the nature of the heterocyclic systems. The specific reactions to synthesize the compound would likely involve similar strategies, with careful consideration of the reactivity of the thienopyrazole core.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of methoxy groups could affect the solubility and the ability to form hydrogen bonds, while the fluorophenyl group could impact the lipophilicity and electronic properties of the molecule. These properties are crucial for the compound's pharmacokinetics and pharmacodynamics. Although the exact properties of the compound are not detailed in the provided papers, the properties of similar compounds, such as those with benzothiazole and pyrazoline cores, suggest that the compound would have characteristics suitable for drug development.

Wissenschaftliche Forschungsanwendungen

Fluorescent Chemosensor for Metal Ion Detection

A study by Khan (2020) focused on the synthesis and photophysical investigation of a novel pyrazoline derivative, which demonstrated potential as a fluorescent chemosensor for the detection of Fe3+ metal ion. This compound exhibited positive solvatochromism and could determine the critical micelle concentration of surfactants like CTAB and SDS (Khan, 2020).

Anticancer Activity

Research by Hammam et al. (2005) showed that fluoro-substituted benzo[b]pyran and its derivatives have potential anti-lung cancer activity. The study synthesized various compounds and tested them against human cancer cell lines, demonstrating their effectiveness at low concentrations compared to the reference drug 5-fluorodeoxyuridine (Hammam et al., 2005).

Antipsychotic Agents

Wise et al. (1987) explored a series of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, which showed potential as novel antipsychotic agents. Their study indicated that these compounds reduced spontaneous locomotion in mice without binding to D2 dopamine receptors, a notable difference from clinically available antipsychotic agents (Wise et al., 1987).

Molecular Structure Investigations

Karabulut et al. (2014) conducted a study on N-3-hydroxyphenyl-4-methoxybenzamide, focusing on its molecular structure. They used single-crystal X-ray diffraction and DFT calculations to understand the influence of intermolecular interactions on the compound's geometry (Karabulut et al., 2014).

Carbonic Anhydrase Inhibitory Activities

A study by Kucukoglu et al. (2016) synthesized a series of polymethoxylated-pyrazoline benzene sulfonamides, which were investigated for their cytotoxic activities on tumor and non-tumor cell lines. These compounds also showed inhibitory effects on carbonic anhydrase isoenzymes, indicating their potential in cancer research (Kucukoglu et al., 2016).

Anticonvulsant Activity

Ahsan et al. (2013) synthesized a series of 3a,4-dihydro-3H-indeno[1,2-c]pyrazole-2-carboxamide/carbothioamide analogues, evaluating their anticonvulsant activity. Some compounds showed significant activity in minimal clonic seizure models, indicating potential for epilepsy treatment (Ahsan et al., 2013).

Wirkmechanismus

While the specific mechanism of action for this compound is not directly available, similar compounds have been identified as inhibitors of ERK . This suggests that the compound could potentially interact with the ERK pathway .

Eigenschaften

IUPAC Name

N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,5-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN3O3S/c1-26-15-7-12(8-16(9-15)27-2)20(25)22-19-17-10-28-11-18(17)23-24(19)14-5-3-13(21)4-6-14/h3-9H,10-11H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJZQQPAODUIGQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NC2=C3CSCC3=NN2C4=CC=C(C=C4)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,5-dimethoxybenzamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.